molecular formula C5H7N3S B3248693 2-Methylthiazole-4-carboximidamide CAS No. 18876-81-8

2-Methylthiazole-4-carboximidamide

Cat. No.: B3248693
CAS No.: 18876-81-8
M. Wt: 141.2 g/mol
InChI Key: SEHSTONTNZCNLJ-UHFFFAOYSA-N
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Description

2-Methylthiazole-4-carboximidamide is a heterocyclic compound with the molecular formula C₅H₇N₃S. It is known for its role as an inhibitor of hydroxylases, enzymes involved in the production of certain proteins. This compound has applications in treating erythropoiesis-related disorders such as anemia and thalassemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-4-carboximidamide typically involves the reaction of 2-methylthiazole with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the carboximidamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products:

Scientific Research Applications

2-Methylthiazole-4-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

2-Methylthiazole-4-carboximidamide exerts its effects by inhibiting hydroxylases, enzymes that are crucial in the production of certain proteins. By binding to these enzymes, the compound prevents the hydroxylation process, leading to decreased production of specific proteins. This mechanism is particularly beneficial in treating conditions like anemia, where the regulation of erythropoiesis is essential .

Comparison with Similar Compounds

    2-Amino-4-methylthiazole: Another thiazole derivative with antimicrobial properties.

    2-Methylthiazole-4-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.

Uniqueness: 2-Methylthiazole-4-carboximidamide is unique due to its specific inhibitory action on hydroxylases, making it particularly useful in treating erythropoiesis-related disorders. Its ability to bind to hemoglobin and decrease reticulocyte count sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHSTONTNZCNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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